molecular formula C16H23F3N2 B5236308 1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

Cat. No.: B5236308
M. Wt: 300.36 g/mol
InChI Key: MCUNYKDQCKWPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine is a chemical compound with a molecular formula of C16H23F3N2 and a molecular weight of 300.36 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a propyl chain. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Properties

IUPAC Name

1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2/c1-2-9-21-10-7-14(8-11-21)20-12-13-5-3-4-6-15(13)16(17,18)19/h3-6,14,20H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUNYKDQCKWPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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